Cytisine hydrochloride
Overview
Description
Cytisine hydrochloride is a naturally occurring alkaloid found in several plant genera, such as Laburnum and Cytisus, belonging to the Fabaceae family . It has been used for decades as a smoking cessation aid due to its partial agonist activity at the α4β2 nicotinic acetylcholine receptor . This compound is known for its affordability and effectiveness compared to other smoking cessation treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytisine can be extracted from the seeds of Cytisus laburnum L. (Golden Rain acacia) and other related plants . The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the alkaloid from the plant material .
Industrial Production Methods
In industrial settings, cytisine is often synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the cyclization of a precursor compound to form the quinolizidine ring system characteristic of cytisine . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cytisine hydrochloride undergoes various chemical reactions, including:
Oxidation: Cytisine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert cytisine to dihydrocytisine.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the quinolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives of cytisine.
Reduction: Dihydrocytisine.
Substitution: Various substituted cytisine derivatives depending on the nucleophile used.
Scientific Research Applications
Cytisine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Cytisine hydrochloride acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor . By binding to these receptors, it mimics the action of nicotine to a lesser extent, thereby reducing the craving for nicotine and alleviating withdrawal symptoms . This interaction also reduces the rewarding effects of smoking, making it easier for individuals to quit .
Comparison with Similar Compounds
Similar Compounds
Varenicline: A synthetic compound used for smoking cessation that also acts as a partial agonist at nicotinic receptors.
Lobeline: An alkaloid with similar pharmacological effects but less efficacy in smoking cessation.
Uniqueness
Cytisine hydrochloride is unique due to its natural origin, affordability, and effectiveness as a smoking cessation aid . Unlike nicotine, it has a lower addiction potential, and compared to varenicline, it is significantly more cost-effective .
Properties
IUPAC Name |
7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPHEBIGWBCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975875 | |
Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744212-71-3, 6047-01-4 | |
Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744212-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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